3-(3-phenyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
3-(3-phenyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine moieties in its structure allows it to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then reacted with piperidine under suitable conditions to yield the target compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(3-phenyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-pyrazole: A simpler analog that lacks the piperidine ring but shares the pyrazole moiety.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: A related compound with a piperazine ring instead of piperidine.
5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones: Compounds with a thiazolidine ring fused to the pyrazole moiety.
Uniqueness
3-(3-phenyl-1H-pyrazol-5-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(3-phenyl-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-9-14(17-16-13)12-7-4-8-15-10-12/h1-3,5-6,9,12,15H,4,7-8,10H2,(H,16,17) |
InChI Key |
QBZXVBLHBBDFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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